

Technical Monograph: Spectroscopic Characterization of Boc-Val-OH

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Compound of Interest

Compound Name: 2-(Tert-butyl carboxy)-3-methylbutanoic acid

CAS No.: 1824108-90-8

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Compound: N-(tert-Butoxycarbonyl)-L-valine CAS: 13734-41-3 Application: Solid Phase Peptide Synthesis (SPPS), Medicinal Chemistry[1]

Executive Summary & Strategic Context

In the high-stakes environment of peptide therapeutics, the purity of starting materials is the primary determinant of synthesis success. Boc-Val-OH is a foundational building block.[1] Its lipophilic isopropyl side chain introduces steric bulk, influencing both the aggregation kinetics of the growing peptide chain and the solubility profile of the final drug candidate.

This guide moves beyond simple data listing. It provides a mechanistic interpretation of spectroscopic data to empower researchers to detect subtle impurities (such as the D-enantiomer or free valine) that traditional Certificates of Analysis (CoA) might overlook.[1]

Physico-Chemical Profile

Before advanced spectroscopy, fundamental physical constants provide the first "gate" of quality control.[1] Deviations here often suggest hydration issues or enantiomeric contamination.[1]

Property	Value / Range	Contextual Note
Molecular Weight	217.26 g/mol	Monoisotopic mass is critical for MS calibration.[1]
Melting Point	77–80 °C	Sharp range indicates high crystalline purity.[1] Broadening suggests solvent entrapment.[1]
Appearance	White crystalline powder	Yellowing indicates oxidation or trace phenol contamination. [1]
Optical Rotation	-6.2° ± 0.5° (c=1, AcOH)	Critical: Lower magnitude suggests racemization (presence of D-Val).[1][2]
Solubility	DMF, DMSO, DCM, MeOH	Poor solubility in DCM may indicate salt contamination.[2]

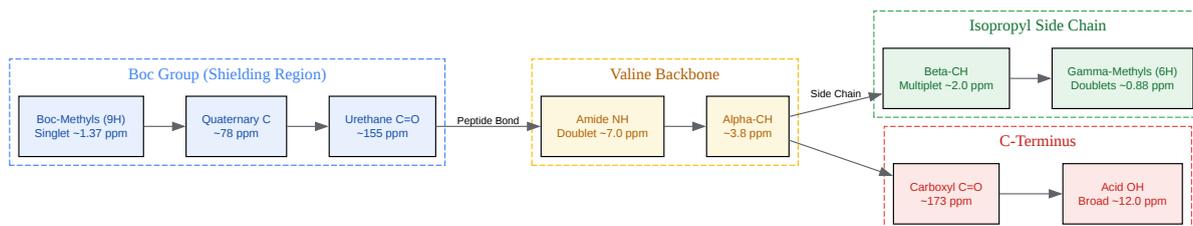
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for structural verification. The data below uses DMSO-d₆ as the solvent.[3]

- Why DMSO-d₆? Unlike CDCl₃, DMSO disrupts intermolecular hydrogen bonding, resulting in sharper, distinct peaks for the amide proton (NH) and the carboxylic acid proton, which are often broad or invisible in chloroform due to rapid exchange.[2]

Molecular Connectivity Diagram

The following diagram maps the chemical structure to the NMR assignment tables below.



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Caption: Structural connectivity mapping of Boc-Val-OH to specific NMR chemical shift zones.

[1]

¹H NMR Data (400 MHz, DMSO-d₆)

Position	Shift (, ppm)	Multiplicity	Integral	Assignment Logic
COOH	12.0 – 12.5	Broad Singlet	1H	Highly deshielded acidic proton.[1] Often invisible in CDCl ₃ . [1]
NH	6.8 – 7.1	Doublet (Hz)	1H	Amide proton coupling to the -proton.[1] Shift is concentration-dependent.[1]
-CH	3.80 – 3.95	Doublet of doublets	1H	Chiral center.[1] Diagnostic for racemization (split peaks indicate D/L mix). [1][2]
-CH	1.95 – 2.10	Multiplet	1H	Methine proton of the isopropyl group.[1]
Boc-CH ₃	1.37 – 1.45	Singlet	9H	The "Boc Singlet." [1] Intense diagnostic peak. Used for integration reference.
-CH ₃	0.85 – 0.95	Doublet(s)	6H	Methyls are diastereotopic; often appear as two overlapping doublets.[1]

¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon Type	Shift (, ppm)	Structural Significance
Acid C=O	173.0 – 174.0	The reactive site for peptide coupling.[1]
Urethane C=O	155.0 – 156.0	Characteristic of the carbamate (Boc) protection.
Boc Quaternary	77.5 – 78.5	The tert-butyl quaternary carbon.[1]
-Carbon	59.0 – 60.0	Chiral center carbon.[1]
-Carbon	29.0 – 30.5	Side chain methine.[1]
Boc Methyls	28.0 – 28.5	Intense signal corresponding to the 3 methyl groups.
-Carbons	18.0 – 19.5	Side chain methyls.[1]

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the fastest method to confirm functional group integrity, specifically distinguishing the urethane carbonyl from the carboxylic acid carbonyl.

Sample Prep: KBr Pellet or ATR (Attenuated Total Reflectance).[1]

Functional Group	Wavenumber (cm ⁻¹)	Band Shape	Diagnostic Value
O-H Stretch	2500 – 3300	Very Broad	Confirmation of free carboxylic acid (dimerized).[1]
N-H Stretch	3300 – 3450	Sharp/Medium	Urethane N-H.[1] Absence suggests N-alkylation impurities.
C=O[1] (Acid)	1705 – 1730	Strong	Free acid carbonyl.
C=O[1][2] (Urethane)	1650 – 1690	Strong	Boc carbonyl.[1][2] Usually lower frequency than the acid C=O.
C-H (Alkyl)	2930 – 2980	Medium	Valine isopropyl and Boc methyl stretches. [1][2]

Mass Spectrometry (MS)

While NMR confirms structure, MS confirms molecular identity and is sensitive to deprotected by-products (e.g., free Valine).[1][2]

- Method: ESI (Electrospray Ionization), Positive Mode.[1][2]
- Solvent: Methanol + 0.1% Formic Acid.[1]

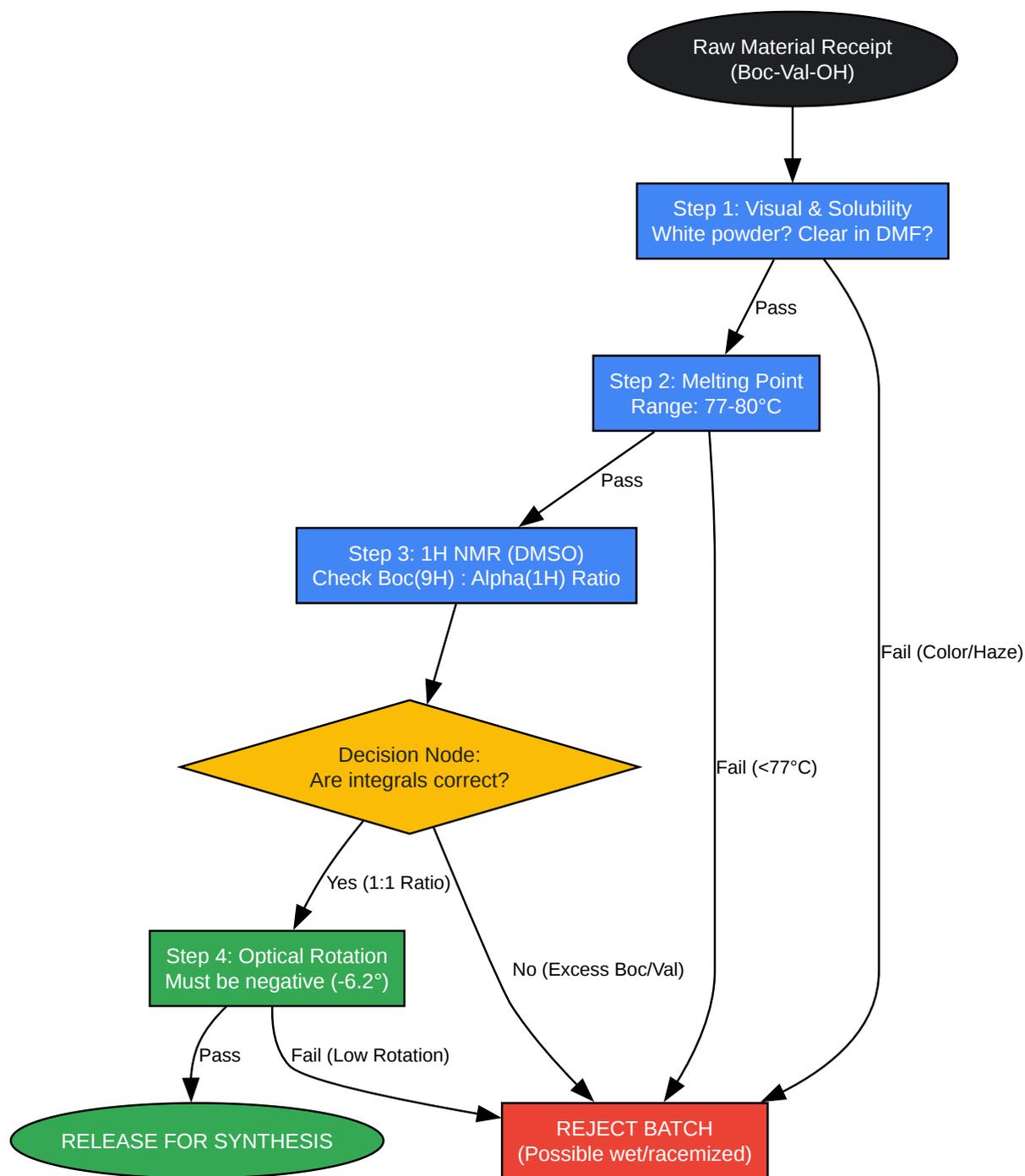
Ion Species	m/z (Theoretical)	Observation
	218.14	Protonated molecular ion.[1]
	240.12	Sodium adduct (very common in glass-stored samples).[1][2]
	435.27	Protonated dimer (concentration dependent).[1][2]

Fragmentation Logic (MS/MS):

- Loss of t-Butyl (-56 Da): The Boc group is acid-labile.[1] In-source fragmentation often yields a peak at m/z 162 ().[1]
- Loss of Boc (-100 Da): Complete removal of the protecting group yields the iminium ion of Valine at m/z 118.

Self-Validating Quality Control Protocol

This workflow ensures that only high-integrity starting material enters the synthesis reactor.[1]



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Caption: Self-validating QC workflow for Boc-Val-OH prior to solid-phase peptide synthesis.

Protocol Notes for Validation:

- The Integral Ratio Test: In Step 3, strictly integrate the Boc singlet (set to 9.00) against the -proton.[1] If the -proton integrates < 0.95, the sample likely contains Boc-Val-Val-OH dimer or free Boc impurities.[1]
- The Solvent Blank: Always run a solvent blank (DMSO-d₆ only) before the sample to identify residual water peaks (~3.33 ppm) that might overlap with the -proton region.[1]

References

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